2-(2-Ethoxyphenyl)-4,7-diphenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-(2-ETHOXYPHENYL)-4,7-DIPHENYL-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that belongs to the class of isoindole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-ETHOXYPHENYL)-4,7-DIPHENYL-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common method includes the reaction of diethyl oxalate with o-ethylaniline to form the oxamide intermediate, which is then cyclized under specific conditions to yield the desired isoindole derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-ETHOXYPHENYL)-4,7-DIPHENYL-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Bromine in acetic acid or chloroform solutions at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions include brominated derivatives, reduced isoindole derivatives, and substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-ETHOXYPHENYL)-4,7-DIPHENYL-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to various receptors or enzymes, modulating their activity and leading to the observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives.
Azolopyrimidines: 7-(2-Ethoxyphenyl)dihydroazolopyrimidines.
Uniqueness
2-(2-ETHOXYPHENYL)-4,7-DIPHENYL-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE stands out due to its unique structural features, which contribute to its distinct chemical reactivity and biological activity. Its combination of ethoxyphenyl and diphenyl groups within the isoindole framework provides a versatile scaffold for further functionalization and application in various fields.
Properties
Molecular Formula |
C28H25NO3 |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
2-(2-ethoxyphenyl)-4,7-diphenyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C28H25NO3/c1-2-32-24-16-10-9-15-23(24)29-27(30)25-21(19-11-5-3-6-12-19)17-18-22(26(25)28(29)31)20-13-7-4-8-14-20/h3-18,21-22,25-26H,2H2,1H3 |
InChI Key |
WSQCTQFTERXMRY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=O)C3C(C=CC(C3C2=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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